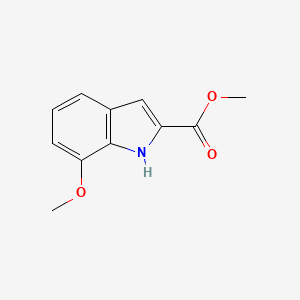

Methyl 7-methoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-3-4-7-6-8(11(13)15-2)12-10(7)9/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKLIYMSJTUMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444713 | |

| Record name | Methyl 7-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84638-71-1 | |

| Record name | Methyl 7-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 7-methoxy-1H-indole-2-carboxylate – Properties, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right heterocyclic building blocks for high-throughput drug discovery. Methyl 7-methoxy-1H-indole-2-carboxylate (CAS: 84638-71-1) is a highly versatile intermediate, particularly prized in the development of allosteric modulators and melatonin receptor analogues.

This guide provides an in-depth technical analysis of its physicochemical properties, a field-proven and self-validating synthetic methodology, and its mechanistic role in modern pharmacology.

Physicochemical Profiling

Understanding the baseline properties of your starting material is critical for predicting its behavior in downstream coupling reactions and chromatographic purifications. The quantitative data summarized below is derived from the[1].

| Property | Value |

| CAS Number | 84638-71-1 |

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.21 g/mol |

| Melting Point | 118 °C |

| Boiling Point | 347 - 353 °C |

| Density | 1.24 g/cm³ |

| Flash Point | 184 °C |

| LogKow (Octanol-Water) | 1.97 |

| Vapor Pressure | 6.60 × 10⁻⁶ mmHg |

Chemical Synthesis: The Hemetsberger-Knittel Pathway

In my experience, the most robust method for constructing 2-carboxylate indoles with specific functionalization on the benzene ring is the Hemetsberger-Knittel indole synthesis [2].

The Causality of Method Selection: We utilize this specific pathway because it allows for precise regiocontrol. By starting with 3-methoxybenzaldehyde, the initial Knoevenagel condensation yields an azide intermediate. During the subsequent thermolytic cyclization, the generated nitrene radical inserts into the adjacent C-H bond. Because the 3-methoxyphenyl group has two non-equivalent ortho positions, the reaction predictably yields a separable mixture of the 5-methoxy and 7-methoxy isomers[2].

Step-by-Step Methodology & Self-Validating Protocol

Objective: Synthesize and isolate the target 7-methoxy indole core.

Step 1: Knoevenagel Condensation

-

Reaction Setup: Dissolve 3-methoxybenzaldehyde and methyl 2-azidoacetate (1:1.2 molar ratio) in anhydrous methanol.

-

Base Addition: Cool the reaction vessel to -10 °C. Add a solution of sodium methoxide in methanol dropwise.

-

Causality: Maintaining a sub-zero temperature is critical to prevent the premature, explosive decomposition of the azide and to control the exothermic aldol-type condensation.

-

-

Validation Checkpoint 1: Monitor the reaction via TLC (hexane/ethyl acetate 4:1). The complete disappearance of the aldehyde spot confirms the formation of the intermediate, (Z)-methyl 2-azido-3-(3-methoxyphenyl)acrylate.

Step 2: Thermolytic Cyclization

-

Solvent Preparation: Dissolve the purified azide intermediate (e.g., 4.63 mmol) in 110 mL of freshly prepared anhydrous xylene[2].

-

Degassing: Bubble argon gas through the solution for exactly 3 minutes[2].

-

Causality: The intermediate nitrene is highly reactive. Dissolved oxygen can intercept this radical, leading to oxidative degradation and drastically reduced yields. Argon displacement is non-negotiable.

-

-

Reflux: Heat the mixture to reflux (approx. 140 °C) for 30 minutes under an argon atmosphere[2]. Nitrogen gas evolution serves as a visual indicator of azide decomposition.

-

Validation Checkpoint 2: TLC will reveal two distinct new spots, confirming the successful cyclization into the 5-methoxy and 7-methoxy isomeric mixture[2].

Step 3: Separation and Purification

-

Concentration: Cool the reaction to room temperature and evaporate the xylene under reduced pressure.

-

Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of hexane and ethyl acetate (e.g., 90:10) to separate the isomers[3].

-

Validation Checkpoint 3 (Final): Analyze the separated fractions using 1H NMR.

-

Causality: The 7-methoxy isomer is definitively identified by its distinct aromatic proton coupling (a triplet for H-5, and doublets for H-4 and H-6), differentiating it from the 5-methoxy isomer[3].

-

Workflow for the Hemetsberger-Knittel synthesis of this compound.

Pharmacological Applications: CB1 Receptor Modulation

Beyond its synthesis, the true value of this compound lies in its application as a precursor for indole-2-carboxamides. These derivatives are prototypical allosteric modulators for the Cannabinoid Receptor 1 (CB1), such as the well-documented ORG27569 analogs[4].

Mechanistic Causality: To synthesize the final drug candidate, the methyl ester is hydrolyzed to a carboxylic acid and coupled with various amines (e.g., 4-(piperidin-1-yl)phenethanamine)[4]. The spatial arrangement of the methoxy group at the 7-position directly influences the allosteric parameters of the molecule. Structure-activity relationship (SAR) studies demonstrate that electron-donating groups at the C7 position alter the electron density of the indole core[4].

When this synthesized ligand binds to the allosteric site of the CB1 receptor, it induces a conformational change that modulates the orthosteric site. This specific structural tuning biases the receptor's signaling pathway—often enhancing β-arrestin recruitment while simultaneously inhibiting traditional G-protein coupling (decreased cAMP production)[4].

Allosteric modulation of the CB1 receptor by indole-2-carboxamide derivatives.

Conclusion

This compound is a foundational building block that requires precise synthetic handling. By employing the Hemetsberger-Knittel pathway with strict environmental controls (argon degassing, sub-zero condensations) and orthogonal validation (TLC and NMR), researchers can reliably isolate this compound. Its subsequent integration into indole-2-carboxamides continues to drive cutting-edge research in biased GPCR signaling and allosteric modulation.

References

-

Title: Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

-

Title: this compound Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

- Title: EP1533299A1 - Indole derivatives and drugs containing the same Source: Google Patents URL

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1533299A1 - Indole derivatives and drugs containing the same - Google Patents [patents.google.com]

- 4. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

The Methoxy-Indole Pharmacophore: A Technical Odyssey from Pigment to Psychopharmacology

The following technical guide details the discovery, chemistry, and pharmacological evolution of methoxy-substituted indoles.

Executive Summary

The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets.[1] Within this class, methoxy-substituted indoles occupy a critical niche. The addition of a methoxy group (-OCH₃) is not merely a lipophilic modification; it acts as a metabolic blockade, an electronic modulator (strong

This guide analyzes the trajectory of methoxyindoles from the isolation of melatonin to the rational design of modern oncological and CNS agents. It contrasts historical synthetic bottlenecks with modern catalytic solutions, providing a self-validating protocol for accessing the difficult-to-synthesize 4-methoxyindole core.

Part 1: Historical Genesis & Biological Isolation[2]

The history of methoxyindoles is bifurcated into two eras: the Dye & Pigment Era (pre-1950s) and the Bioactive Era (post-1958).

The Melatonin Watershed (1958)

While the indole core was known from indigo dye (isolated in 1826), the biological significance of the methoxy substituent remained obscure until 1958.

-

Discovery: A.B. Lerner and colleagues at Yale University isolated a potent skin-lightening factor from bovine pineal glands.

-

Characterization: They identified the compound as 5-methoxy-N-acetyltryptamine (Melatonin).

-

Significance: This was the first definitive proof that mammalian tissues could methylate hydroxyindoles. It established the 5-methoxyindole moiety as a valid endogenous pharmacophore, distinct from its precursor, serotonin (5-hydroxy).

The Psychedelic Renaissance (The Shulgin Era)

In the 1970s and 80s, chemist Alexander Shulgin systematically explored the structure-activity relationships (SAR) of tryptamines. His work, documented in TiHKAL (Tryptamines I Have Known and Loved), revealed that methoxy substitution patterns dramatically altered psychoactivity:

-

5-Methoxy (e.g., 5-MeO-DMT): Increases lipophilicity and potency; rapid onset due to blood-brain barrier (BBB) penetration.

-

4-Methoxy (e.g., 4-MeO-DMT): Structurally analogous to psilocybin (4-phosphoryloxy), proving that the 4-position is critical for specific 5-HT2A receptor docking geometries.

Visualization: Timeline of Discovery

Figure 1: Chronological evolution of methoxyindoles from structural theory to high-potency therapeutics.

Part 2: Structure-Activity Relationship (SAR) Logic

The position of the methoxy group dictates the molecule's electronic profile and metabolic fate.

| Position | Electronic Effect | Biological Consequence | Key Example |

| C4 | Steric crowding of C3; H-bond acceptor near NH. | Mimics phosphate of psilocybin; protects C4 from hydroxylation. | 4-MeO-DMT (Psychedelic) |

| C5 | Strong mesomeric donor to C3. | Increases electron density at C3 (reaction site); mimics Melatonin. | Indomethacin (NSAID) |

| C6 | Long-range electronic activation. | Often used in tubulin inhibitors to induce cytotoxicity. | OXi8006 (Vascular disruptor) |

| C7 | Steric hindrance to N1. | Modulates receptor binding pocket fit; rare in nature. | 7-Methoxy-1-methyl-9H-beta-carboline |

Part 3: Synthetic Evolution & "Self-Validating" Protocol

The Challenge: Regioselectivity

Classical methods like the Fischer Indole Synthesis often fail with methoxy-substituted hydrazines.

-

Problem: The electron-donating methoxy group activates the ring, making it susceptible to nucleophilic attack by the acid catalyst (e.g., chloride ions from HCl), leading to chlorinated byproducts rather than the desired indole.

-

Solution: The Leimgruber-Batcho synthesis is the superior, "self-validating" method for methoxyindoles, particularly for the difficult 4-position. It proceeds under basic/neutral conditions, preserving the sensitive methoxy ether.

Protocol: Synthesis of 4-Methoxyindole (Leimgruber-Batcho Method)

Objective: Synthesize 4-methoxyindole from 2-methyl-3-nitroanisole. This route avoids the isomer mixtures common in Fischer synthesis.

Reagents

-

Starting Material: 2-Methyl-3-nitroanisole (1.0 eq)

-

Reagent A:

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) -

Reagent B: Pyrrolidine (1.2 eq) - Catalyst for enamine formation

-

Reduction Agent: Zinc dust (10 eq) in Acetic Acid (AcOH) OR Raney Nickel/Hydrazine.

Step-by-Step Workflow

Phase 1: Enamine Formation (The Red Shift)

-

Dissolution: Dissolve 2-methyl-3-nitroanisole in anhydrous DMF.

-

Addition: Add DMF-DMA and pyrrolidine.

-

Reflux: Heat to 110°C for 3–4 hours.

-

Self-Validating Checkpoint: The solution must turn deep dark red . This color change indicates the formation of the

-dimethylaminostyrene intermediate (enamine). If the solution remains pale, the condensation has failed (check temperature/water content).

-

-

Workup: Remove excess DMF/DMF-DMA under high vacuum. The residue is the crude enamine.

Phase 2: Reductive Cyclization (The Ring Closure)

-

Preparation: Dissolve the red residue in Ethanol/Acetic Acid (3:1 ratio).

-

Reduction: Add Zinc dust portion-wise (exothermic reaction – control temp < 60°C).

-

Mechanistic Insight: The reduction converts the nitro group (

) to an amine (

-

-

Monitoring: The deep red color will fade to a pale yellow/brown .

-

Self-Validating Checkpoint: TLC (Silica, 20% EtOAc/Hexane). The starting red spot (enamine) must disappear. A new, highly fluorescent blue spot (the indole) will appear under UV (254/365 nm).

-

-

Purification: Filter zinc. Concentrate filtrate.[2] Flash chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Visualization: Leimgruber-Batcho Mechanism

Figure 2: The Leimgruber-Batcho pathway. The "Red Shift" of the enamine is the critical visual validation step.

Part 4: Modern Therapeutic Applications

Oncology: Tubulin Inhibition

Methoxyindoles are potent scaffolds for tubulin polymerization inhibitors.

-

Mechanism: They bind to the colchicine site of tubulin.

-

SAR Insight: A methoxy group at C6 (e.g., in arylthioindoles) is often essential for nanomolar potency against MCF-7 breast cancer lines. The methoxy group functions as a hydrogen bond acceptor that anchors the molecule in the hydrophobic pocket of

-tubulin.

Inflammation: Indomethacin Derivatives

Indomethacin (5-methoxy-2-methyl-1-(4-chlorobenzoyl)indole-3-acetic acid) remains a gold standard NSAID.[3]

-

Role of Methoxy: The 5-methoxy group fits into a hydrophobic cleft in the COX-1/COX-2 enzyme. Removal or replacement with a bulky group (e.g., benzyloxy) drastically reduces COX affinity, proving the steric stringency of this pocket.

References

-

Lerner, A. B., Case, J. D., Takahashi, Y., Lee, T. H., & Mori, W. (1958). Isolation of Melatonin, the Pineal Gland Factor that Lightens Melanocytes. Journal of the American Chemical Society. Link

-

Shulgin, A. T., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Link

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines: 4-Methoxyindole. Organic Syntheses. Link

-

Humber, L. G., et al. (1979). Synthesis and biological activity of some 4-substituted indoles. Journal of Medicinal Chemistry. Link

-

Maltese, W. A., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones. European Journal of Medicinal Chemistry. Link

-

Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link

Sources

Structural Elucidation of Methyl 7-methoxy-1H-indole-2-carboxylate

Executive Summary

The precise structural characterization of substituted indoles is a critical step in medicinal chemistry, particularly for scaffolds targeting G-protein-coupled receptors (GPCRs) and kinases. Methyl 7-methoxy-1H-indole-2-carboxylate represents a privileged pharmacophore where the 7-methoxy substitution induces unique electronic and steric properties, often influencing metabolic stability and binding affinity compared to its 4-, 5-, or 6-isomers.

This guide provides a definitive structural elucidation workflow. Unlike generic characterization, this protocol addresses the specific challenge of distinguishing the 7-methoxy regioisomer from other congeners and validating the C2-ester position using advanced 2D NMR techniques.

Synthetic Context & Regiochemical Logic

To understand the elucidation strategy, one must first recognize the synthetic origin. The most robust route to this scaffold is the Fischer Indole Synthesis .

The Regiochemistry of Cyclization

When reacting 2-methoxyphenylhydrazine with methyl pyruvate , the hydrazone intermediate undergoes a [3,3]-sigmatropic rearrangement.

-

Steric/Chemical Blockade: The hydrazine nitrogen is flanked by an ortho-methoxy group on one side and a proton on the other.

-

Directed Cyclization: The rearrangement can only occur at the unsubstituted ortho-carbon (C6 of the phenyl ring).

-

Result: The original C2-methoxy group of the hydrazine becomes the C7-methoxy group of the indole.

Despite this theoretical specificity, trace impurities (isomers from impure starting materials) or alternative synthetic routes (e.g., Reissert synthesis) necessitate rigorous validation.

Workflow Diagram: Synthesis to Elucidation

Figure 1: Logical flow from synthetic precursors to structural validation.

Spectroscopic Elucidation Strategy

The core challenge is distinguishing the 7-methoxy isomer from the 4-methoxy isomer (both are "ortho" to the ring junction) and confirming the ester is at C2, not C3.

Mass Spectrometry (MS) & Infrared (IR)

These provide the baseline confirmation of identity but not regiochemistry.

-

HRMS (ESI+): Calculated for C

H -

IR (ATR):

-

3310 cm

: N-H stretch (Sharp, characteristic of unalkylated indole nitrogen). -

1695 cm

: C=O stretch (Conjugated ester). -

1250 cm

: C-O stretch (Aryl ether).

-

Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"

The 1H and 13C NMR data provide the definitive proof. All shifts reported in DMSO-

1H NMR Assignments (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Structural Insight | |

| NH (1) | 11.65 | br s | - | Diagnostic: Downfield shift due to H-bonding and electron-withdrawing ester. |

| H-3 | 7.18 | d | 2.2 | C2-Ester Proof: Coupling to NH confirms C3 is unsubstituted. If C3 were substituted, this signal would be absent. |

| H-4 | 7.25 | d | 8.0 | Part of the ABC aromatic system. |

| H-5 | 6.98 | t (dd) | 7.8, 8.0 | Pseudo-triplet characteristic of the central proton in 1,2,3-trisubstituted benzene. |

| H-6 | 6.75 | d | 7.8 | Upfield doublet due to ortho shielding by the 7-OMe group. |

| 7-OMe | 3.92 | s | - | Regio-Proof: The chemical shift is standard, but its NOE correlations are critical (see below). |

| COOMe | 3.86 | s | - | Methyl ester singlet. |

2D NMR: The Logic of Connectivity

To scientifically validate the structure, we rely on NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

-

NOESY (Spatial Proximity):

-

Interaction A (The "Smoking Gun"): Strong correlation between NH (11.65 ppm) and 7-OMe (3.92 ppm) .

-

Reasoning: In 7-methoxyindole, the methoxy group is spatially adjacent to the N-H. In 4-, 5-, or 6-methoxy isomers, this distance is too great for a NOE signal. This confirms the 7-position.

-

Interaction B: Correlation between 7-OMe and H-6 . Confirms the methoxy is on the benzene ring.[1]

-

-

HMBC (Long-Range Connectivity):

-

Correlation A: H-3 correlates to the Ester Carbonyl (C=O) .

-

Reasoning: This places the ester at C2. If the ester were at C3, H-2 would correlate to it, but H-2 is absent.

-

Correlation B: NH correlates to C2 , C3 , and C3a (bridgehead).

-

Connectivity Diagram (Graphviz)

Figure 2: Key 2D NMR correlations establishing the regiochemistry.

Standard Operating Procedure (SOP) for Validation

Objective: Routine purity and identity confirmation of this compound batches.

Sample Preparation

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL DMSO-

.-

Note: Avoid CDCl

if possible. While usable, it often causes the NH signal to broaden or disappear due to exchange, and the chemical shift separation between the ester methyl and methoxy methyl is superior in DMSO.

-

-

Tube: Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters (400 MHz+)

-

Temperature: 298 K (25°C).

-

1H Scan: 16 scans, 1s relaxation delay.

-

NOESY: Mixing time 300–500 ms. (Crucial for observing the NH-OMe interaction).

Acceptance Criteria

-

Visual: Off-white to pale yellow solid.

-

1H NMR:

-

Presence of broad singlet >11.0 ppm (NH).

-

Presence of two distinct singlets ~3.8–4.0 ppm (OMe, COOMe).

-

Aromatic region showing 3 protons with splitting pattern d, t, d.[2][3]

-

Purity: No impurity peaks >2% (integral area) in the aliphatic region (check for unreacted pyruvate) or aromatic region (check for regioisomers).

-

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link (Source for general NMR shift prediction and coupling constants).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] Link (Authoritative guide on NOESY and HMBC parameter optimization).

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link (Verification of molecular weight and general identifiers).

-

ChemicalBook. (n.d.). 5-Methoxyindole-2-carboxylic acid NMR Data. Link (Used as an analog reference for indole NH and C3-H coupling patterns).

Sources

physical and chemical characteristics of Methyl 7-methoxy-1H-indole-2-carboxylate

An In-depth Technical Guide to Methyl 7-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its structural attributes, physicochemical properties, spectroscopic signature, reactivity, and synthetic pathways, offering field-proven insights for its application in research and development.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a core indole scaffold, which is a common motif in pharmacologically active molecules.[1][2] Its formal nomenclature and key identifiers are crucial for unambiguous documentation and procurement.

-

IUPAC Name : this compound

-

Synonyms : 7-Methoxyindole-2-carboxylic acid methyl ester

-

Molecular Formula : C₁₁H₁₁NO₃

-

Molecular Weight : 205.21 g/mol [4]

The molecule's architecture, consisting of a bicyclic indole ring substituted with a methoxy group at position 7 and a methyl ester at position 2, dictates its chemical behavior and potential for further functionalization.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and formulation strategies. The data below is a compilation from predictive models and available experimental values.

| Property | Value | Unit | Source |

| Melting Point | 118 | °C | [3] |

| Boiling Point (Predicted) | 347 - 353 | °C | [3] |

| Water Solubility (Predicted) | 9.65e-3 | g/L | [3] |

| LogP (Octanol-Water Partition) | 1.97 | [3] | |

| pKa (Acidic, Predicted) | 11.5 (indole N-H) | [3] | |

| Density (Predicted) | 1.24 | g/cm³ | [3] |

| Refractive Index (Predicted) | 1.61 | [3] |

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a common feature in drug candidates. Its low predicted water solubility indicates that organic solvents are required for most synthetic manipulations.

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of a synthesized compound. While comprehensive experimental spectra for this specific molecule are not widely published, the following data are predicted based on the analysis of structurally related indole analogs.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Spectroscopic Data [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.5 | br s | 1H | N-H (indole) |

| ~7.2 - 7.4 | d | 1H | Ar-H |

| ~7.0 - 7.1 | t | 1H | Ar-H |

| ~6.7 - 6.8 | d | 1H | Ar-H |

| ~6.9 - 7.0 | s | 1H | C3-H |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | COOCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data [5]

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~145 | C7a |

| ~138 | C7 |

| ~129 | C2 |

| ~128 | C3a |

| ~122 | Ar-C |

| ~115 | Ar-C |

| ~105 | Ar-C |

| ~103 | C3 |

| ~55 | OCH₃ |

| ~52 | COOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 4: Predicted IR Absorption Bands [5]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretch (indole) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (methyl) |

| ~1700-1720 | C=O stretch (ester) |

| ~1580-1620 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural elucidation.

Table 5: Predicted Mass Spectrometry Data [5]

| m/z | Assignment |

| 205.07 | [M]⁺ (Molecular Ion) |

| 174.06 | [M - OCH₃]⁺ |

| 146.06 | [M - COOCH₃]⁺ |

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by its three primary functional groups: the indole ring, the methyl ester, and the methoxy group.

-

Indole Ring : The indole nucleus is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The N-H proton is weakly acidic and can be deprotonated with a strong base to allow for N-alkylation or N-acylation.

-

Methyl Ester : The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 7-methoxy-1H-indole-2-carboxylic acid.[6][7] It can also be reduced to an alcohol using reducing agents like lithium aluminum hydride.[8]

-

Methoxy Group : The methoxy group is an electron-donating group, which activates the benzene portion of the indole ring towards electrophilic aromatic substitution. It is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr).

Proposed Synthetic Pathway: Fischer Indole Synthesis

A common and efficient method for constructing indole rings is the Fischer indole synthesis.[9] This pathway involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization.

Sources

- 1. 84638-71-1|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 7-methoxy-2-methyl-1H-indole-4-carboxylic acid | C11H11NO3 | CID 84673021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 168187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 24610-33-1|7-Methoxy-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 7-methoxy-2-methyl-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activities of Indole-2-Carboxylate Derivatives

Abstract

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses on a specific, highly versatile subclass: indole-2-carboxylate derivatives. These compounds, characterized by a carboxylate or related functional group at the C2 position of the indole ring, have emerged as promising candidates in drug discovery, demonstrating a remarkable breadth of biological activities. We will provide an in-depth exploration of their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents. This document synthesizes mechanistic insights from current literature, presents key quantitative data, details validated experimental protocols for their evaluation, and illustrates critical biological pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Indole-2-Carboxylate Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif that mimics peptide structures, allowing it to bind reversibly to a wide array of enzymes and receptors.[1][2] This inherent bio-isosterism makes it a fertile ground for the development of novel therapeutics. The addition of a carboxylate group at the 2-position (or its ester and amide derivatives) provides a critical anchor for molecular interactions, often acting as a key hydrogen bond donor/acceptor or a metal-chelating group.[3][4] This functionality significantly influences the molecule's pharmacokinetic and pharmacodynamic properties, making indole-2-carboxylates a focal point of extensive research. This guide delves into the diverse therapeutic applications of these derivatives, underpinned by their varied mechanisms of action.

Anticancer Activities

Indole-2-carboxylate derivatives have demonstrated significant potential in oncology, targeting various hallmarks of cancer through multiple mechanisms.[5][6] Their activity often involves the inhibition of key enzymes in cell signaling pathways or interference with cellular division processes.

Mechanistic Insights: Multi-Targeted Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effect of these derivatives is the inhibition of protein kinases, which are crucial for cell proliferation and survival.[7] Several indole-2-carboxamide derivatives have been identified as potent dual or multi-target inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] For instance, certain compounds have shown inhibitory activity against EGFR with IC50 values as low as 71 nM, which is more potent than the reference drug erlotinib.[7]

Beyond kinase inhibition, these compounds can induce apoptosis (programmed cell death). Some derivatives trigger the intrinsic apoptosis pathway by activating the release of Cytochrome C from mitochondria, a critical step in activating caspases.[8] Studies have shown that specific indole-2-carboxamides can increase Cytochrome C levels by up to 16-fold in human breast cancer cell lines (MCF-7).[8] Other derivatives have been found to target the 14-3-3η protein, disrupting its function and leading to G1-S phase cell cycle arrest in liver cancer cells.[5]

Caption: Inhibition of the EGFR signaling pathway by an indole-2-carboxylate derivative.

Summary of In Vitro Anticancer Potency

The cytotoxic effects of indole-2-carboxylate derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Indole-Thiazolidinedione-Triazole | MCF-7 (Breast) | 3.18 | Not Specified | [10] |

| Indole-Thiazolidinedione-Triazole | HePG-2 (Liver) | 4.43 | Not Specified | [10] |

| Indole-Curcumin Derivative | HeLa (Cervical) | 4.0 | Not Specified | [10] |

| Indole-2-Carboxamide | MCF-7 (Breast) | 0.026 - 0.048 | EGFR/BRAFV600E Inhibition | [7] |

| 1H-indole-2-carboxylic acid | Bel-7402 (Liver) | Varies | 14-3-3η Protein Targeting | [5] |

| 6-acetamido-indole-2-carboxylic acid | N/A | 1.17 | IDO1 Enzyme Inhibition | [11] |

Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of novel compounds.

Causality Behind Choices:

-

Principle: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

-

Why MTT? It is a well-established, reliable, and high-throughput method for initial screening of cytotoxic agents, providing quantitative data (IC50 values) that are essential for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Antiviral Activities

The indole-2-carboxylate scaffold has proven to be a valuable template for the development of novel antiviral agents, particularly against challenging viruses like Human Immunodeficiency Virus (HIV) and influenza.[12][13]

Mechanistic Insights: Inhibition of HIV-1 Integrase

A key target in the HIV-1 lifecycle is the integrase (IN) enzyme, which is responsible for inserting the viral DNA into the host cell's genome.[3][14] There is no equivalent enzyme in human cells, making it a highly specific and attractive drug target.[3] Indole-2-carboxylic acid derivatives have been designed as integrase strand transfer inhibitors (INSTIs).[14][15][16]

The mechanism of action involves the chelation of two essential Mg2+ ions within the enzyme's active site by the indole nucleus and the C2-carboxylate group.[14][16] This interaction prevents the integrase from binding to and processing the viral DNA, effectively halting the integration step and viral replication.[3] Structural optimizations, such as adding a halogenated benzene ring at the C6 position, can further enhance binding through π-π stacking interactions with the viral DNA.[14][15]

Caption: Indole-2-carboxylate derivatives inhibit HIV-1 integrase by chelating Mg2+ ions.

Summary of In Vitro Antiviral Potency

Several indole-2-carboxylate derivatives have shown potent activity against a range of viruses in vitro.

| Compound Class | Virus | IC50 (µM) | Target/Mechanism | Reference |

| Indole-2-carboxylic acid derivative | HIV-1 | 3.11 | Integrase Inhibition | [14][15] |

| Indole-2-carboxylate (Parent) | HIV-1 | 32.37 | Integrase Inhibition | [3] |

| Indole-2-carboxylate (Compound 14f) | Influenza A | 7.53 | Not Specified | [12][13] |

| Indole-2-carboxylate (Compound 8f) | Coxsackievirus B3 | SI = 17.1 | Not Specified | [12][13] |

| Indole-2-carboxylate (Various) | HSV-1, Influenza B | < 50 | Not Specified | [12] |

| SI = Selectivity Index (CC50/IC50) |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This in vitro assay directly measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

Causality Behind Choices:

-

Principle: This is a cell-free, biochemical assay that uses purified, recombinant HIV-1 integrase and oligonucleotide DNA substrates mimicking the viral DNA ends. The strand transfer reaction is detected, often through fluorescence or ELISA-based methods.

-

Why this assay? It provides direct evidence of target engagement. By isolating the enzyme and its substrates, it confirms that the compound's antiviral activity is due to the specific inhibition of the integrase enzyme, ruling out other potential mechanisms within a whole-cell environment.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with a double-stranded oligonucleotide that mimics the target host DNA. Incubate and then wash to remove unbound DNA.

-

Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing reaction buffer, purified HIV-1 integrase, and the test indole-2-carboxylate derivative at various concentrations.

-

Pre-incubation: Incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at 37°C to allow for binding.

-

Initiation of Reaction: Add a second, labeled (e.g., with biotin or a fluorophore) double-stranded oligonucleotide that mimics the viral DNA substrate to the enzyme-inhibitor mixture.

-

Strand Transfer Reaction: Transfer the complete reaction mixture to the coated 96-well plate. Incubate for 1-2 hours at 37°C to allow the active integrase to catalyze the integration (strand transfer) of the labeled viral DNA into the coated target DNA.

-

Detection: Wash the plate to remove unintegrated viral DNA. Add a detection reagent that binds to the label on the integrated viral DNA (e.g., streptavidin-HRP for a biotin label).

-

Signal Quantification: Add a substrate for the detection enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or fluorescent signal. The signal intensity is proportional to the amount of integrase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Antimicrobial and Antifungal Activities

Derivatives of the indole-2-carboxylate scaffold have also been investigated for their ability to combat bacterial and fungal pathogens, including drug-resistant strains.[17][18]

Mechanistic Insights

While the precise mechanisms are still under investigation for many derivatives, proposed actions include the inhibition of essential bacterial enzymes like DNA gyrase or interference with the integrity of the microbial cell membrane.[4] Some indole-2-carboxamide derivatives have been specifically evaluated as inhibitors of metallo-β-lactamases (like NDM-1), which are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics.[4] The ability of these compounds to interact with key ions and residues in the enzyme's active site is a promising avenue for combating antibiotic resistance.

Summary of In Vitro Antimicrobial Potency

The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Amide Derivative (Compound 2) | Enterococcus faecalis | 8 | [17][18] |

| Amide Derivative (Compound 2) | Candida albicans | 8 | [17][18] |

| Ester/Amide Derivatives (1, 6) | Candida albicans | 32 | [17] |

| Ester/Amide Derivatives (3, 5) | Candida albicans | 64 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard laboratory method for determining the MIC of an antimicrobial agent against a specific microorganism.

Causality Behind Choices:

-

Principle: The assay involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by visual inspection for turbidity after a set incubation period.

-

Why this method? It is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results across different laboratories. It provides a quantitative endpoint (the MIC value) that is clinically relevant.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, C. albicans) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole-2-carboxylate derivative in a suitable cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

-

Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A reading mirror or spectrophotometer can aid in determination.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activities

Inflammation is a key pathological process in numerous diseases, and indole derivatives have long been a source of anti-inflammatory drugs (e.g., Indomethacin).[19][20] Newer indole-2-carboxylate and carboxamide derivatives continue this legacy, showing potential as more selective and safer agents.

Mechanistic Insights: Selective COX-2 Inhibition

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[20] There are two main isoforms: COX-1, which is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), and COX-2, which is induced at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. Molecular docking studies suggest that indole-2-carboxamide derivatives can fit well into the hydrophobic pocket of the COX-2 enzyme, with the carboxamide group forming favorable hydrogen bonds with key residues like Arg120, potentially conferring selectivity.[20][21]

Summary of In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic acute inflammation assay used for preliminary screening.

| Compound Class | Inhibition of Edema (3h) | Putative Target | Reference |

| Indole Acetohydrazide (S14) | 63.69% | COX-2 | [20] |

| Indole Acetohydrazide (S7) | 62.24% | COX-2 | [20] |

| Indole Acetohydrazide (S3) | 61.20% | COX-2 | [20] |

| Indomethacin (Reference Drug) | 76.89% | COX-1/COX-2 | [20] |

| Indole Carboxamide Derivative | 73.02% | Not Specified | [22][23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the activity of compounds against acute inflammation.

Causality Behind Choices:

-

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling), which can be measured over time. Anti-inflammatory drugs reduce this swelling.

-

Why this model? It is a simple, reliable, and highly predictive model for acute inflammation that has been instrumental in the discovery of non-steroidal anti-inflammatory drugs (NSAIDs). It allows for the assessment of a compound's efficacy in a whole-organism context.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, housed under standard laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide animals into groups (n=6 per group): a control group, a reference group (e.g., Indomethacin), and test groups for different doses of the indole derivative. Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Neuroprotective Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal loss. Indole-based compounds are being explored for their potential to protect neurons from such damage.[24][25]

Mechanistic Insights: Combating Oxidative Stress and Amyloid Aggregation

The neuroprotective effects of indole derivatives are often multifaceted.[24] Many act as potent antioxidants and scavengers of reactive oxygen species (ROS), which are excessively generated in neurodegenerative conditions and cause cellular damage.[24][26] Some indole derivatives can up-regulate the NRF2 pathway, a key cellular defense mechanism against oxidative stress.[27]

In the context of Alzheimer's disease, certain indole-phenolic compounds have demonstrated the ability to chelate metal ions like copper, which are implicated in ROS generation and amyloid-beta (Aβ) plaque aggregation.[26] These compounds have also been shown to directly interfere with and disaggregate Aβ fibrils, a key pathological hallmark of the disease.[26] This multi-target approach—combining antioxidant, metal-chelating, and anti-aggregation properties—makes them promising therapeutic candidates.[26]

Summary of In Vitro Neuroprotective Effects

Cell-based assays are used to screen for compounds that can protect neurons from toxic insults.

| Compound Class | Cell Model | Insult | Effect | Reference |

| Indole Derivative (NC009-1) | HMC3 Microglia | MPP+ | Alleviates inflammatory mediator production | [27] |

| Indole Derivative (NC001-8) | SH-SY5Y Neurons | MPP+ / H2O2 | Protects neurons via NRF2 upregulation | [27] |

| Indole-Phenolic Derivatives | SH-SY5Y Neurons | Aβ(25-35) | Reduces cytotoxicity and LDH release | [26] |

| Indole-Phenolic Derivatives | SH-SY5Y Neurons | H2O2 | Reduces ROS production | [26] |

| 7-phenyl-1H-indole-2-carboxamide | Neural Stem Cells | N/A | Promotes proliferation (neurogenesis) | [28] |

Experimental Protocol: In Vitro Neuroprotection against H2O2-Induced Oxidative Stress

This assay assesses a compound's ability to protect neuronal cells from death induced by a common oxidative stressor, hydrogen peroxide (H2O2).

Causality Behind Choices:

-

Principle: Human neuroblastoma cells (SH-SY5Y) are pre-treated with the test compound and then exposed to a toxic concentration of H2O2. Cell viability is measured (e.g., via MTT assay) to determine if the compound conferred protection.

-

Why this model? It provides a direct and quantifiable measure of a compound's cytoprotective and antioxidant capabilities in a relevant cell type. H2O2 is a well-characterized inducer of oxidative stress and apoptosis, mimicking a key pathological process in neurodegeneration.

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow for 24 hours. For some studies, cells may be differentiated into a more mature neuronal phenotype using retinoic acid.

-

Compound Pre-treatment: Treat the cells with various concentrations of the indole derivative for a specific duration (e.g., 2-24 hours). This allows the compound to enter the cells and potentially up-regulate protective pathways.

-

Induction of Oxidative Stress: Remove the compound-containing medium and expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 500 µM) in fresh medium for several hours (e.g., 4-6 hours).

-

Viability Assessment: After the H2O2 insult, remove the medium and assess cell viability using the MTT assay as described in Section 2.3.

-

Data Analysis: Compare the viability of cells pre-treated with the indole derivative to cells treated with H2O2 alone. Calculate the percentage of neuroprotection afforded by the compound at each concentration.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. Indole-2-Carboxamide Derivatives: Synthesis and Estimation of Their Potential as Metallo-Beta-Lactamase Inhibitors - Tiuleanu - Russian Journal of Organic Chemistry [journals.rcsi.science]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. impactfactor.org [impactfactor.org]

- 20. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. theaspd.com [theaspd.com]

- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

Theoretical Elucidation of Methyl 7-methoxy-1H-indole-2-carboxylate: A Comprehensive DFT and NBO Analysis Guide

Executive Summary & Rationale

Methyl 7-methoxy-1H-indole-2-carboxylate (CAS: 84638-71-1) is a highly versatile heterocyclic building block extensively utilized in the rational design of targeted therapeutics and optoelectronic materials[1]. The molecule features a unique "push-pull" electronic architecture: the electron-donating 7-methoxy group (EDG) enriches the electron density of the indole core, while the electron-withdrawing 2-carboxylate ester (EWG) acts as an electron sink.

Understanding the precise quantum mechanical behavior of this molecule is critical for predicting its reactivity, receptor-binding affinity, and metabolic stability. This whitepaper provides a rigorously structured, self-validating computational protocol using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to map the electronic and structural properties of this compound[2].

Physicochemical Grounding

Before initiating quantum mechanical calculations, it is essential to ground the theoretical model in known macroscopic physicochemical parameters. These baseline metrics serve as a reference point for evaluating the biological applicability of the optimized geometry[3].

Table 1: Baseline Physicochemical Properties

| Property | Value | Causality / Significance in Modeling |

| Molecular Weight | 205.21 g/mol | Determines the basis set scaling and computational cost[1]. |

| Density | 1.24 g/cm³ | Informs the cavity size when applying implicit solvation models[3]. |

| LogKow (Octanol-Water) | 1.97 | Indicates moderate lipophilicity; necessitates polarizable continuum modeling (PCM) to simulate physiological environments[3]. |

| Boiling Point (Predicted) | 347–353 °C | High boiling point reflects strong intermolecular hydrogen bonding (N-H |

Computational Methodology: The Protocol

To ensure scientific integrity and reproducibility, the computational workflow must be treated as a self-validating system. The following protocol details the exact parameters required to model this compound[4].

Step 1: Level of Theory Selection

All calculations must be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set[4].

-

Causality for Basis Set Choice: The diffuse functions (++) are strictly required because the oxygen atoms in the methoxy and carboxylate groups possess lone pairs whose electron clouds extend significantly outward. Without diffuse functions, the electron affinity and polarizability will be severely underestimated. The polarization functions ((d,p)) allow for the asymmetric distortion of orbitals, which is critical for accurately modeling the aromatic

-system of the indole ring and any potential intermolecular hydrogen bonding[5].

Step 2: Geometry Optimization & Self-Validation

-

Construct the initial 3D geometry using a visualizer (e.g., GaussView).

-

Run the optimization algorithm to find the local/global minimum on the potential energy surface (PES).

-

Self-Validation Check: Immediately perform a harmonic vibrational frequency calculation on the optimized geometry. The protocol is only validated if zero imaginary frequencies are observed. The presence of an imaginary frequency indicates a transition state (saddle point) rather than a true stable minimum, requiring structural perturbation and re-optimization[6].

Step 3: Solvent Modeling

Biological systems are aqueous. To accurately predict the molecule's behavior in a physiological state, apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using water (

Fig 1. Step-by-step computational workflow for DFT and NBO analysis of the indole derivative.

Frontier Molecular Orbital (FMO) & MEP Analysis

The chemical reactivity and kinetic stability of this compound are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5].

-

HOMO Localization: Primarily concentrated over the indole nitrogen and the electron-rich 7-methoxy group. This region acts as the nucleophilic epicenter.

-

LUMO Localization: Predominantly localized over the 2-carboxylate moiety and the adjacent pyrrole ring carbons, indicating the primary sites for nucleophilic attack[2].

Table 2: Calculated Quantum Chemical Parameters (Representative DFT Output)

| Parameter | Formula | Calculated Value (eV) | Interpretation |

| - | -5.62 | High ionization potential; stable electron donor. | |

| - | -1.85 | Moderate electron affinity. | |

| Energy Gap ( | 3.77 | A moderate gap indicates good chemical stability but sufficient polarizability for receptor binding. | |

| Chemical Hardness ( | 1.88 | Higher hardness implies lower reactivity and higher stability in systemic circulation. | |

| Electrophilicity Index ( | 3.72 | Indicates a strong propensity to accept electron density from biological nucleophiles (e.g., cysteine residues). |

Spectroscopic Validation (FT-IR & NMR)

To ensure the theoretical model accurately reflects physical reality, computational spectroscopic data must be generated and compared against experimental benchmarks[4].

FT-IR Vibrational Analysis

Harmonic frequency calculations often overestimate vibrational wavenumbers due to the neglect of anharmonicity and electron correlation.

-

Protocol: Apply a uniform scaling factor of 0.9613 (standard for B3LYP/6-311++G(d,p)) to the calculated frequencies.

-

Key Markers: Look for the sharp N-H stretching vibration around 3350–3400

and the strong C=O ester stretch at 1710–1730

NMR Chemical Shifts

-

Protocol: Utilize the Gauge-Independent Atomic Orbital (GIAO) method.

-

Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge, providing highly accurate

and

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs), allowing us to quantify the stabilization energy

In this compound, the stability is heavily driven by the interaction between the lone pairs of the heteroatoms and the anti-bonding orbitals of the aromatic system[9].

Fig 2. Key NBO hyperconjugative interactions driving intramolecular charge transfer (ICT).

Mechanistic Insight: The lone pair

References

-

Environmental Protection Agency (EPA). "this compound Properties". EPA CompTox Chemicals Dashboard. Available at: [Link]

-

MDPI. "Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods". Materials. Available at: [Link]

-

World Scientific. "Vibrational and electronic profiles, molecular docking and biological prediction of 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole: Experimental and theoretical investigations". Journal of Theoretical and Computational Chemistry. Available at: [Link]

-

ResearchGate. "Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis of Intermolecular Hydrogen Bond Interaction". Indonesian Journal of Chemistry. Available at: [Link]

-

Arabian Journal of Chemistry. "Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation". Arabian Journal of Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). "DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis". Journal of Molecular Structure (PMC). Available at: [Link]

-

ResearchGate. "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid". ResearchGate Publications. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Methyl 7-methoxy-1H-indole-2-carboxylate via the Hemetsberger-Knittel Reaction

Introduction & Strategic Overview

Indole-2-carboxylates are privileged scaffolds in drug discovery, serving as critical precursors for cannabinoid receptor 1 (CB1) allosteric modulators, duocarmycin analogs, and various targeted anticancer agents [1]. The Hemetsberger-Knittel indole synthesis provides a robust, transition-metal-free pathway to these structures via the thermal decomposition of

As a Senior Application Scientist, it is crucial to recognize that synthesizing methyl 7-methoxy-1H-indole-2-carboxylate presents a unique regioselectivity challenge. Because the starting material (3-methoxybenzaldehyde) possesses two available ortho C-H bonds for cyclization, the reaction inherently yields a mixture of 5-methoxy and 7-methoxy regioisomers. This guide details the mechanistic causality, optimized reaction conditions, and isolation protocols required to successfully synthesize and separate the 7-methoxy target.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

The Hemetsberger-Knittel synthesis proceeds in two distinct stages:

-

Knoevenagel Condensation: 3-methoxybenzaldehyde is condensed with methyl 2-azidoacetate under strongly basic conditions to form the intermediate (Z)-methyl 2-azido-3-(3-methoxyphenyl)acrylate.

-

Thermolytic Cyclization: Heating the azidocinnamate in a high-boiling solvent triggers the extrusion of nitrogen gas (

). This generates a highly reactive singlet vinyl nitrene intermediate, which rapidly undergoes electrophilic insertion into an adjacent ortho C-H bond of the phenyl ring to form the pyrrole ring.

The Regioselectivity Challenge: For 3-methoxybenzaldehyde, the nitrene intermediate can insert into either the C2 or C6 position of the phenyl ring [1]:

-

Insertion at C6 (less sterically hindered) yields the major product: methyl 5-methoxy-1H-indole-2-carboxylate.

-

Insertion at C2 (more sterically hindered, flanked by the methoxy group) yields the minor product: this compound.

Understanding this causality dictates the workflow: the 5-regioisomer will be favored, making precise chromatographic separation mandatory to isolate the pure 7-methoxy isomer.

Mechanistic pathway and regioselectivity of the Hemetsberger-Knittel reaction.

Experimental Protocols & Causality

⚠️ Safety Warning: Organic azides are potentially explosive. Methyl 2-azidoacetate and its derivatives must be handled with care behind a blast shield. Avoid using halogenated solvents during the thermolysis step.

Step 1: Synthesis of (Z)-methyl 2-azido-3-(3-methoxyphenyl)acrylate

Causality for Conditions: The condensation is highly exothermic. Strict temperature control (-20 °C to -10 °C) is required to prevent the premature thermal decomposition of the azide and to maximize the yield of the (Z)-isomer [1]. A reactant ratio of 1:3:3 (aldehyde:azidoacetate:base) is utilized to drive the equilibrium forward and compensate for the competing self-condensation of the azidoacetate.

-

Prepare a solution of freshly titrated anhydrous sodium methoxide (NaOMe, 3.0 equiv) in anhydrous methanol and cool to -20 °C under an argon atmosphere.

-

Add 3-methoxybenzaldehyde (1.0 equiv) dissolved in a minimal volume of anhydrous methanol.

-

Maintain the temperature strictly at -20 °C and add methyl 2-azidoacetate (3.0 equiv) dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to -10 °C and stir for 12 hours. Monitor completion via TLC (Hexane/EtOAc).

-

Quench the reaction by pouring it into ice-cold saturated aqueous

. Extract with ethyl acetate (3x). -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash chromatography to afford the pure azidocinnamate.

Step 2: Thermolytic Cyclization

Causality for Conditions: Anhydrous xylene is the optimal solvent because its boiling point (~140 °C) provides the exact thermal energy required to efficiently extrude

-

Dissolve the purified (Z)-methyl 2-azido-3-(3-methoxyphenyl)acrylate in freshly prepared anhydrous xylene to achieve a dilute concentration (approx. 0.04 M).

-

Bubble argon gas through the solution for 5–10 minutes to deoxygenate the system.

-

Heat the reaction mixture to a vigorous reflux (140 °C) for 30 minutes under a continuous argon atmosphere.

-

Cool the mixture to room temperature and evaporate the xylene under reduced pressure to yield the crude regioisomer mixture.

Step 3: Chromatographic Separation

-

Load the crude mixture onto a high-resolution silica gel column.

-

Elute using a gradient of hexane and ethyl acetate (e.g., 90:10 to 80:20).

-

The 5-methoxy and 7-methoxy regioisomers possess distinct

values. Collect the fractions and verify via

Experimental workflow for the synthesis and isolation of the 7-methoxyindole target.

Quantitative Data Summaries

Table 1: Optimization of Knoevenagel Condensation Stoichiometry (Summarized from literature precedents for 3-methoxybenzaldehyde [1])

| Molar Ratio (Aldehyde : Azide : Base) | Temperature Profile (°C) | Reaction Time (h) | Yield of Azidocinnamate (%) |

| 1 : 1 : 1 | 0 to RT | 12 | < 30% |

| 1 : 10 : 10 | -20 to -5 | 19 | > 90% |

| 1 : 3 : 3 | -20 to -10 | 12 | 60 - 75% (Optimal Balance) |

Table 2: Regioisomer Distribution Following Thermolysis

| Substrate | Solvent / Temp | Major Product (Yield) | Minor Product (Yield) |

| (Z)-methyl 2-azido-3-(3-methoxyphenyl)acrylate | Xylene / 140 °C | Methyl 5-methoxy-1H-indole-2-carboxylate (~45%) | This compound (~25%) |

Note: The 5-regioisomer is consistently favored due to the lower steric hindrance at the C6 position of the starting 3-methoxybenzaldehyde during nitrene insertion.

References

-

Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry (via NIH PMC).[Link]

-

Hemetsberger Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate.[Link]

Application Note: Fischer Indole Synthesis for 7-Methoxy-Substituted Indoles

[1][2]

Part 1: Executive Summary & Strategic Rationale

The synthesis of 7-methoxyindoles represents a unique challenge within the Fischer Indole Synthesis (FIS) paradigm. While 5- and 6-methoxyindoles are synthesized from para- and meta-substituted hydrazines respectively, the 7-methoxy regioisomer strictly requires 2-methoxyphenylhydrazine (also known as o-methoxyphenylhydrazine) as the starting material.

The Core Challenge: "Abnormal" Fischer Indolization Unlike standard FIS, the use of 2-methoxyphenylhydrazine introduces a critical failure mode known as Abnormal Fischer Indolization. The electron-donating methoxy group at the ortho position activates the ipso carbon, making it susceptible to nucleophilic attack during the sigmatropic rearrangement. This can lead to:

-

Elimination: Loss of the methoxy group.

-

Migration: Formation of 6-methoxy or 5-substituted byproducts.

-

Nucleophilic Substitution: If hydrohalic acids (HCl) are used, the methoxy group may be displaced by a halogen (e.g., forming 7-chloroindole).

Strategic Solution: To successfully synthesize 7-methoxyindoles, one must suppress the ipso-attack pathway. This guide prioritizes Polyphosphoric Acid (PPA) and Zinc Chloride (ZnCl₂) in non-nucleophilic solvents. These conditions favor the standard [3,3]-sigmatropic shift to the unoccupied ortho position, preserving the 7-methoxy motif.

Part 2: Mechanistic Insight & Causality

The Regioselectivity Pivot

In the FIS mechanism, the hydrazone tautomerizes to an ene-hydrazine, which undergoes a [3,3]-sigmatropic rearrangement.

-

Standard Pathway (Desired): The bond forms at the unsubstituted ortho carbon (C6 of the hydrazine), leading to the 7-methoxyindole.

-

Abnormal Pathway (Undesired): The bond forms at the methoxy-bearing ortho carbon (C2 of the hydrazine). This creates a crowded intermediate that resolves by ejecting the methoxy group or rearranging, often yielding 6-substituted indoles.

Diagram 1: Competitive Pathways in 7-Methoxyindole Synthesis

The following diagram illustrates the divergence between the desired 7-OMe product and the common "abnormal" byproducts.

Caption: Mechanistic divergence in the synthesis of 7-methoxyindoles. Path A is the target pathway; Path B leads to impurities.

Part 3: Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Cyclization (Gold Standard)

Recommended for difficult substrates where milder acids fail to induce cyclization.

Reagents:

-

2-Methoxyphenylhydrazine hydrochloride (1.0 equiv)

-

Ketone (e.g., 2-Butanone or Cyclohexanone) (1.1 equiv)

-

Polyphosphoric Acid (PPA) (10–15 g per gram of hydrazine)

Workflow:

-

Hydrazone Formation (In Situ):

-

Mix hydrazine HCl and ketone in glacial acetic acid.

-

Stir at room temperature for 30 minutes.

-

Checkpoint: Monitor TLC for disappearance of hydrazine.

-

-

Cyclization:

-

Add PPA directly to the reaction vessel (viscous liquid).

-

Heat the mixture to 90–100 °C with vigorous mechanical stirring. Note: Magnetic stirring often fails due to PPA viscosity.

-

Maintain temperature for 2–3 hours. The reaction mixture will darken significantly.

-

-

Quenching:

-

Cool to 60 °C.

-

Pour the reaction mixture slowly onto crushed ice/water (approx. 10x reaction volume) with stirring.

-

Caution: Exothermic hydrolysis of PPA.

-

-

Extraction:

-

Extract the aqueous slurry with Ethyl Acetate (3x).

-

Wash combined organics with sat. NaHCO₃ (to remove acetic acid/phosphoric residues) and Brine.

-

Dry over MgSO₄ and concentrate.

-

Why this works: PPA is a non-nucleophilic medium. Unlike HCl, it cannot displace the methoxy group to form a chloro-indole.

Protocol B: ZnCl₂ / Acetic Acid (Milder Alternative)

Recommended for substrates sensitive to the harsh viscosity and acidity of PPA.

Reagents:

-

2-Methoxyphenylhydrazine free base (1.0 equiv)

-

Ketone (1.0 equiv)

-

Zinc Chloride (anhydrous, 2.0 equiv)

-

Glacial Acetic Acid (Solvent)

Workflow:

-

Pre-mix: Dissolve ZnCl₂ in glacial acetic acid (exothermic).

-

Addition: Add the hydrazine and ketone.

-

Reflux: Heat to reflux (118 °C) for 4–6 hours.

-

Workup:

-

Evaporate most of the acetic acid under reduced pressure.

-

Resuspend residue in water/DCM.

-

Neutralize with NaOH (aq) carefully until pH > 7.

-

Extract with DCM.

-

Part 4: Data Summary & Troubleshooting

Solvent & Catalyst Screening Data

The following table summarizes the impact of catalyst choice on the ratio of 7-Methoxyindole (Target) vs. Abnormal products (e.g., 6-substituted or demethylated).

| Catalyst | Solvent | Temp (°C) | Yield (7-OMe) | Major Impurity | Notes |

| PPA | Neat | 100 | 65-75% | Polymer | Best regioselectivity; difficult workup. |

| ZnCl₂ | AcOH | 118 | 55-60% | 5-Chloroindole | ZnCl₂ can chlorinate if temp is too high. |

| HCl (gas) | EtOH | 78 | < 30% | 7-Chloro/6-OEt | Avoid. Nucleophilic attack displaces OMe. |

| H₂SO₄ (4%) | EtOH | 80 | 40-50% | Phenols | Acidic cleavage of methyl ether occurs. |

Diagram 2: Purification Workflow

Purification of 7-methoxyindoles is critical due to the similar polarity of "abnormal" isomers.

Caption: Standard purification workflow. Note that 7-methoxyindoles often crystallize well from non-polar solvents.

Part 5: References

-

Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and abnormal reactions).

-

Ishii, H. (1981). "Fischer Indole Synthesis of 2-Methoxyphenylhydrazones". Accounts of Chemical Research. Link (Seminal paper describing the "abnormal" pathway and migration of methoxy groups).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis". Organic Preparations and Procedures International. Link

-

Wagaw, S., & Buchwald, S. L. (1998).[1] "A Palladium-Catalyzed Strategy for the Preparation of Indoles". Journal of the American Chemical Society.[1] Link (Cited for context: Buchwald-Hartwig is the modern alternative if Fischer fails due to regioselectivity).

-